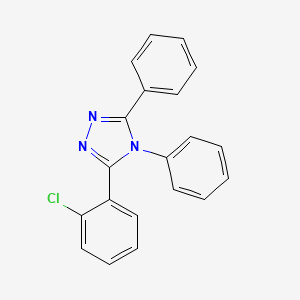

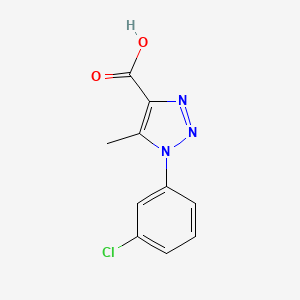

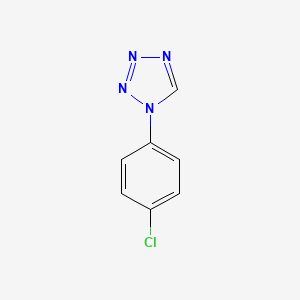

1-(4-chlorophenyl)-1H-tetrazole

Vue d'ensemble

Description

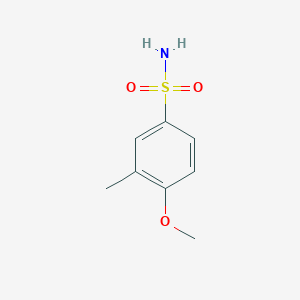

“1-(4-chlorophenyl)-1H-tetrazole” is a chemical compound that likely contains a tetrazole group and a chlorophenyl group . Tetrazoles are a class of compounds that contain a five-member ring of four nitrogen atoms and one carbon atom. Chlorophenyl groups are phenyl groups (a ring of six carbon atoms) with a chlorine atom attached .

Synthesis Analysis

While specific synthesis methods for “this compound” were not found, similar compounds are often synthesized through various reactions . For example, a new halogen substituted chalcone derivative has been synthesized by Claisen-Schmidt condensation reaction .Applications De Recherche Scientifique

Synthesis and Decomposition

1-(4-chlorophenyl)-1H-tetrazole, among other phenyl tetrazoles, has been studied for its synthesis, molecular structure, and thermal decomposition. Research conducted by Yılmaz et al. (2015) explored the synthesis and characterization of several tetrazole compounds, including this compound, through various spectroscopic techniques. The study also investigated their thermal decomposition, revealing that the tetrazole ring decomposed exothermically between 190–240 °C, with nitrogen release and isonitrile formation as primary outcomes. This research provides insight into the stability and decompositional behavior of tetrazole compounds under heat, which is crucial for applications in materials science and chemical synthesis (Yılmaz et al., 2015).

Crystal Structure and Docking Studies

The crystal structure and docking studies of tetrazole derivatives, including 5-(4-chlorophenyl)-1-{4-(methylsulfonyl)phenyl}-1H-tetrazole, have been determined, providing insights into their potential as COX-2 inhibitors. This research highlights the importance of tetrazole derivatives in medicinal chemistry and drug design, where understanding the orientation and interaction of molecules within enzyme active sites is crucial for developing new therapeutics (Al-Hourani et al., 2015).

Electron Attachment and Reactivity

Electron-induced reactivity studies of 5-(4-chlorophenyl)-1H-tetrazole have shown how molecular structure influences ring opening reactivity. This research is significant for understanding the chemical behavior of tetrazole compounds under electron attachment, which is relevant for applications in molecular electronics and photonics (Luxford et al., 2021).

Antioxidant and Antimicrobial Activity

Studies on the synthesis, structural analysis, and biological activity of 3-(4-chlorophenyl)-3a,4,7,7a-tetrahydro-4,7-methanobenzo[d]isoxazole have shed light on its antioxidant and antimicrobial properties. This compound, synthesized via 1,3 dipolar cycloaddition, has demonstrated potential in combating oxidative stress and microbial infections, showcasing the broader applicability of chlorophenyl tetrazole derivatives in the field of pharmaceuticals and biochemistry (Eryılmaz et al., 2016).

Corrosion Inhibition

This compound has been identified as an effective corrosion inhibitor for mild steel in environments relevant to the oil and natural gas industries. This application is critical for protecting infrastructure and ensuring the longevity and safety of equipment used in these sectors. The study by Kamble and Dubey (2021) demonstrates how tetrazole derivatives can serve as mixed-type inhibitors, offering a sustainable solution to corrosion challenges (Kamble & Dubey, 2021).

Safety and Hazards

Orientations Futures

Mécanisme D'action

Target of Action

It is known that similar compounds, such as indole derivatives, bind with high affinity to multiple receptors . These receptors play crucial roles in various biological activities, including antiviral, anti-inflammatory, anticancer, anti-HIV, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, and anticholinesterase activities .

Mode of Action

For instance, some indole derivatives have been shown to inhibit inflammation .

Biochemical Pathways

For example, they can affect the isoprenoid pathway, altering the levels of plant hormones like gibberellins and cytokinins .

Pharmacokinetics

For instance, some indole derivatives have been reported to have good absorption, metabolism, and excretion profiles .

Result of Action

For instance, some indole derivatives have demonstrated antiviral, anti-inflammatory, and anticancer activities .

Action Environment

For instance, the efficacy of some pesticides can be influenced by factors such as temperature, pH, and soil composition .

Propriétés

IUPAC Name |

1-(4-chlorophenyl)tetrazole | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H5ClN4/c8-6-1-3-7(4-2-6)12-5-9-10-11-12/h1-5H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FVXFXVKZUVWQGE-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC=C1N2C=NN=N2)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H5ClN4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20296827 | |

| Record name | 1-(4-Chloro-phenyl)-1H-tetrazole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20296827 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

180.59 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

25108-32-1 | |

| Record name | 25108-32-1 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=111893 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 1-(4-Chloro-phenyl)-1H-tetrazole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20296827 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q & A

Q1: What is the coordination behavior of 1-(4-chlorophenyl)-1H-tetrazole with silver(I)?

A1: Research shows that this compound (atcpt) can act as a ligand, coordinating to silver(I) ions through the N4 nitrogen atom of the tetrazole ring. [] This coordination mode was observed in the crystal structure of the complex [Ag(atcpt)(NO3)], where the silver(I) ion adopts a trigonal pyramidal coordination geometry. [] Two oxygen atoms from nitrate anions occupy the equatorial positions, and the N4 atom of atcpt occupies one of the axial positions. Interestingly, the allyl group of atcpt also exhibits weak interaction with the silver(I) ion, occupying the apical position of the coordination polyhedron. []

Q2: How does the coordination mode of this compound differ between silver(I) and copper(I) complexes?

A2: While this compound coordinates to silver(I) solely through the N4 nitrogen, its interaction with copper(I) is more diverse. In the complex 2·C2H5OH, both N3 and N4 nitrogen atoms from two atcpt ligands bridge two copper(I) ions, forming a dinuclear structure. [, ] This bridging coordination mode contrasts with the monodentate coordination observed in the silver(I) complex. [] Furthermore, copper(I) complexes of atcpt often incorporate water molecules in their coordination sphere, a feature not observed in the silver(I) complex discussed. [, ]

Q3: What are the potential applications of metal complexes containing this compound?

A3: The coordination chemistry of this compound with transition metals like silver(I) and copper(I) is an active area of research. [, , ] While specific applications are still under investigation, these complexes hold potential in various fields. For instance, similar silver(I)-tetrazole complexes have shown promising antimicrobial activity. [] Additionally, copper(I) complexes with nitrogen-containing ligands are being explored for their catalytic properties in organic transformations. [, ] Further research is needed to fully understand the potential applications of metal complexes incorporating this compound.

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.